

A Technical Guide to Foundational Research on Pyridinyl Imidazole Compounds

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Compound of Interest

Compound Name: SB204

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the foundational research on pyridinyl imidazole compounds, a critical class of heterocyclic molecules in medicinal chemistry. These compounds are particularly renowned for their potent and selective inhibition of key cellular kinases, most notably p38 mitogen-activated protein kinase (MAPK), making them vital scaffolds in the development of therapeutics for inflammatory diseases and cancer. This document details their core synthesis methodologies, primary mechanisms of action, and includes detailed experimental protocols for their evaluation. Quantitative data on their biological activity are summarized for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of their scientific basis and application in drug discovery.

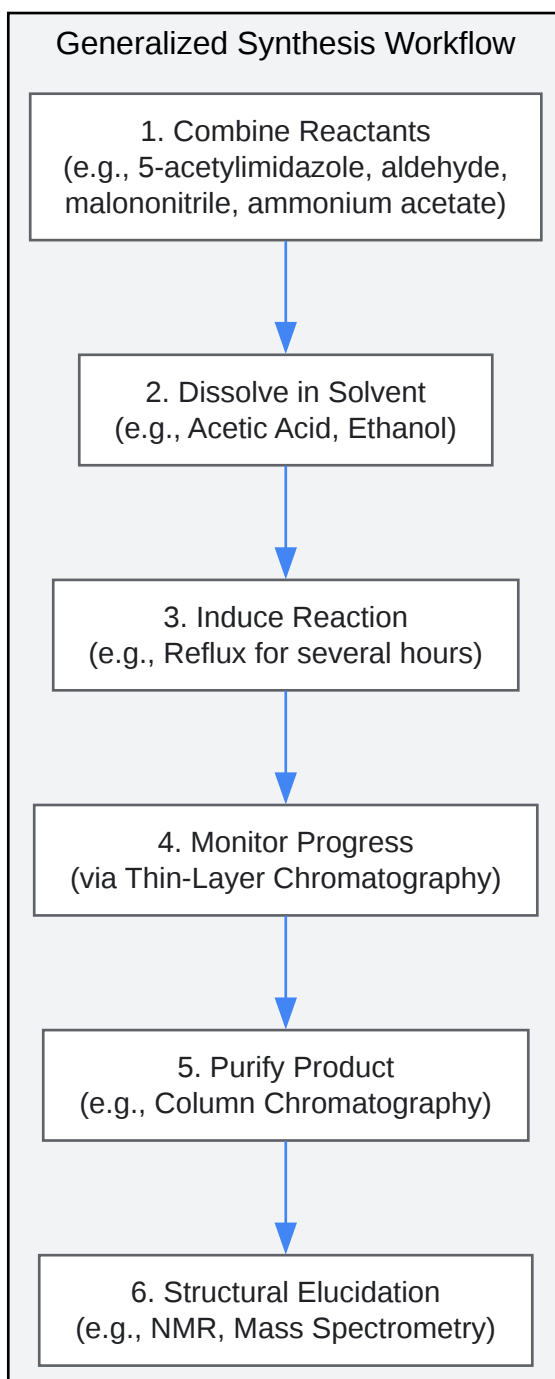
Core Synthesis Strategies

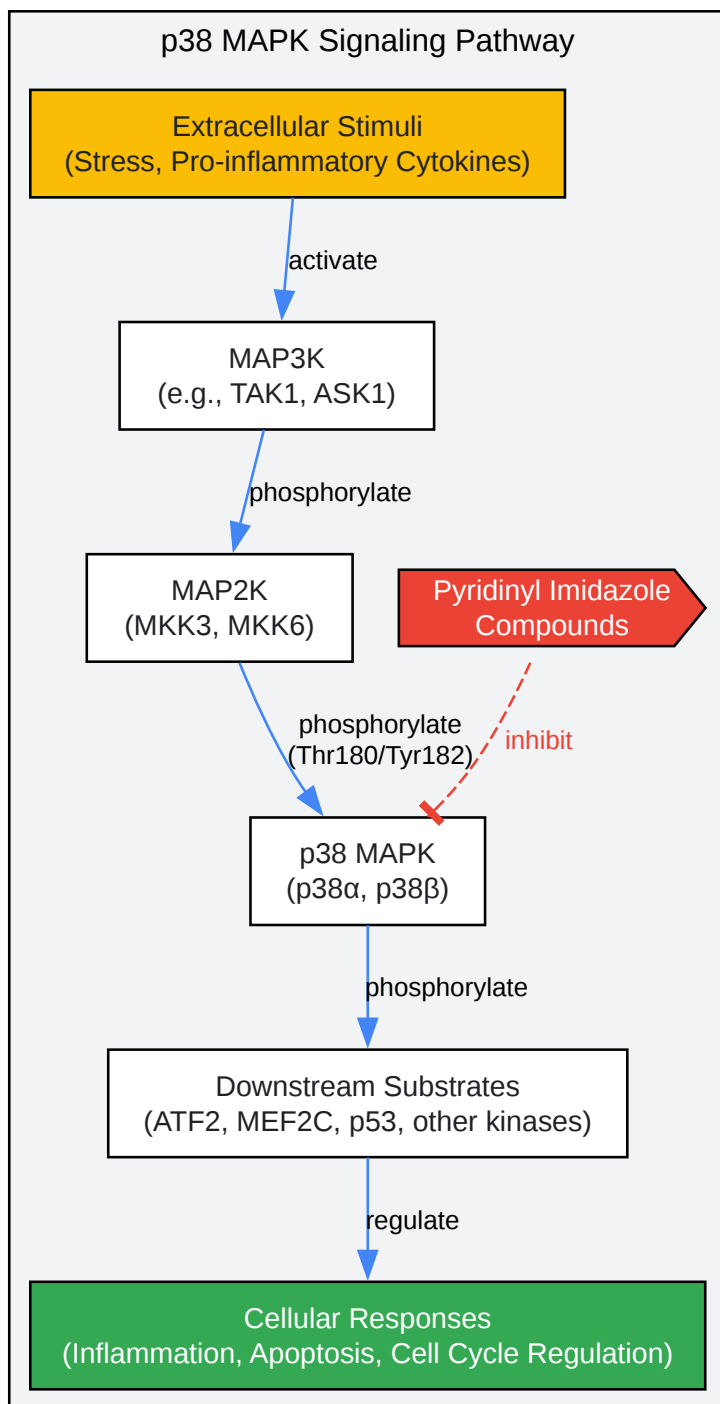
The synthesis of pyridinyl imidazole scaffolds can be achieved through various organic chemistry routes, often employing multicomponent reactions to build the heterocyclic core efficiently. A common and effective method is the one-pot reaction involving key building blocks.

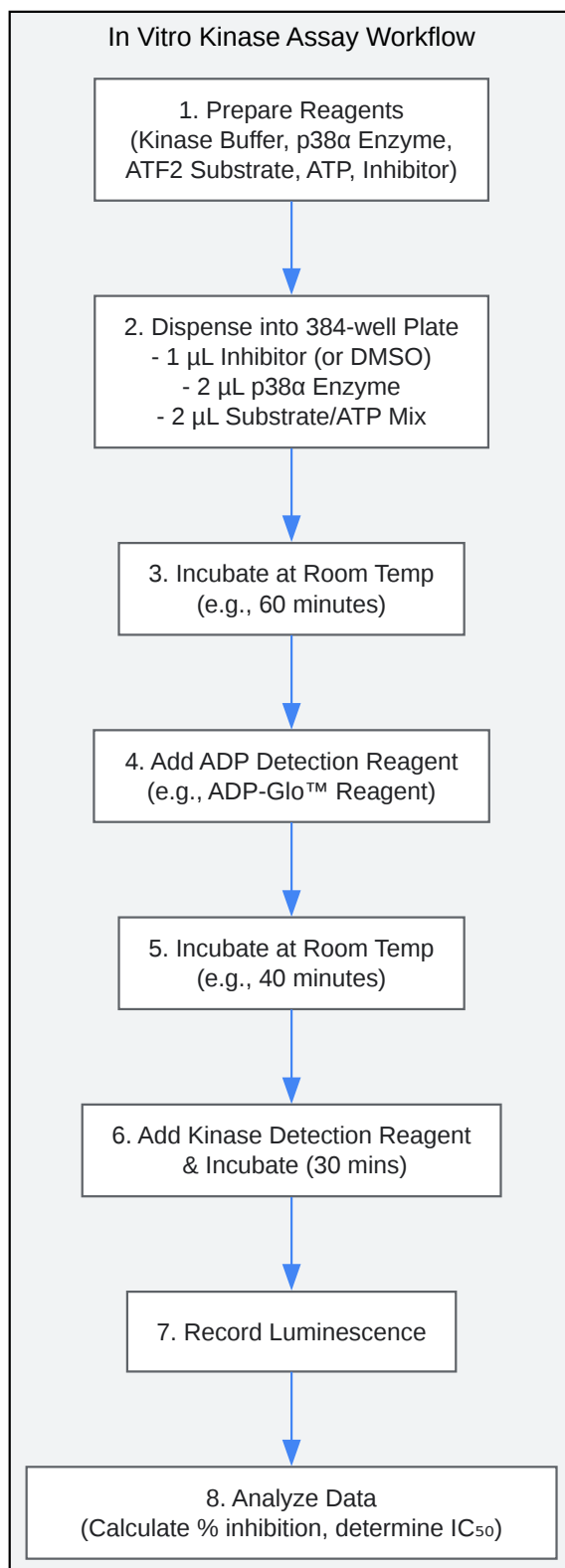
A generalized approach involves the condensation of an imidazole-containing ketone (e.g., 5-acetylimidazole), an aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), and an ammonium source such as ammonium acetate.^[1] This reaction proceeds via an initial Claisen-Schmidt condensation to form an α,β -unsaturated ketone, followed by a Michael addition, cyclization, and aromatization to yield the final pyridine

derivative.^[1] Other strategies include copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters and reactions involving 2-aminopyridines with acetophenones or nitroolefins.^[2]

Below is a logical workflow for a typical one-pot synthesis of a pyridinyl imidazole derivative.







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References

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- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
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